LXS-196 HCl

Kinase Inhibition IC50 PKC Alpha

LXS-196 HCl (Darovasertib; NVP-LXS196; IDE196) is a small-molecule, orally bioavailable, pan-protein kinase C (PKC) inhibitor. It is a first-in-class agent specifically developed to address the GNAQ/GNA11 mutation-driven oncogenic pathway in uveal melanoma.

Molecular Formula C22H25Cl2F3N8O
Molecular Weight 544.15
Cat. No. B1193035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLXS-196 HCl
SynonymsNVP-LXS196;  NVPLXS196;  NVP LXS196;  LXS196;  LXS-196;  LXS 196
Molecular FormulaC22H25Cl2F3N8O
Molecular Weight544.15
Structural Identifiers
SMILESO=C(NC1=NC=CC=C1N2CCC(N)(CC2)C)C3=NC(C4=NC=CC=C4C(F)(F)F)=CN=C3N.[H]Cl.[H]Cl
InChIInChI=1S/C22H23F3N8O.2ClH/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16;;/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34);2*1H
InChIKeyHEACNZAVEISRMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LXS-196 HCl (Darovasertib): A First-in-Class Oral PKC Inhibitor for Uveal Melanoma Research and Clinical Development


LXS-196 HCl (Darovasertib; NVP-LXS196; IDE196) is a small-molecule, orally bioavailable, pan-protein kinase C (PKC) inhibitor [1]. It is a first-in-class agent specifically developed to address the GNAQ/GNA11 mutation-driven oncogenic pathway in uveal melanoma [1]. The compound exhibits potent inhibitory activity against multiple PKC isoforms, with reported IC50 values of 1.9 nM for PKCα and 0.4 nM for PKCθ . Darovasertib is the hydrochloride salt form of the free base, which is commonly used to enhance aqueous solubility and oral bioavailability for in vivo and clinical applications. It is currently in late-stage clinical development, including Phase 3 trials, and has received Breakthrough Therapy Designation from the FDA for neoadjuvant uveal melanoma [2].

Why LXS-196 HCl Cannot Be Substituted with Generic Pan-PKC Inhibitors: The Criticality of Isoform Selectivity and Clinical Validation


While several pan-PKC inhibitors exist, they are not interchangeable with LXS-196 HCl. Key differentiators include a unique isoform inhibitory profile optimized for the GNAQ/11 mutation-driven oncogenic signaling in uveal melanoma, and a clinical development program that has yielded positive Phase 2 and Phase 2/3 data in this specific indication. Unlike earlier-generation PKC inhibitors such as sotrastaurin and enzastaurin, darovasertib demonstrates significantly greater potency against a broader range of disease-relevant PKC isoforms (α, β, δ, ϵ, η, θ) and a superior tolerability profile [1]. Furthermore, the compound has a defined and successful combination regimen with crizotinib, which has demonstrated a statistically significant and clinically meaningful improvement in progression-free survival in a registrational Phase 2/3 trial [2]. These specific, quantitative performance characteristics in uveal melanoma models and patients are not established for other PKC inhibitors, making substitution a high-risk proposition for research reproducibility and clinical development.

Quantitative Differentiation Guide for LXS-196 HCl vs. Comparator PKC Inhibitors


Superior Inhibitory Potency for Key PKC Isoforms vs. Enzastaurin

Darovasertib demonstrates significantly greater potency against both classical (PKCα) and novel (PKCθ) isoforms compared to the earlier-generation PKCβ-selective inhibitor, enzastaurin . This broad, high-potency inhibition is critical for targeting the GNAQ/11-driven signaling in uveal melanoma, which relies on multiple PKC isoforms [1].

Kinase Inhibition IC50 PKC Alpha PKC Theta Selectivity

Enhanced Potency and Broader Isoform Coverage vs. Sotrastaurin

A direct comparative review states that darovasertib is significantly more potent in inhibiting a wider panel of PKC proteins (conventional α, β and novel δ, ϵ, η, θ) compared to the pan-PKC inhibitor sotrastaurin [1]. This is a key differentiator, as the broader inhibition profile is hypothesized to more effectively block the diverse downstream signaling of GNAQ/11 mutations [1].

Kinase Profiling IC50 Pan-PKC Inhibitor Selectivity

Superior Tolerability and Safety Profile Compared to Sotrastaurin and Enzastaurin

A 2023 review concluded that darovasertib has a better tolerability and safety profile compared to other PKC inhibitors like sotrastaurin and enzastaurin [1]. Clinical data from the Phase 2 IDE196-009 trial in uveal melanoma supports this, showing a manageable safety profile with only an 11% rate of Grade ≥3 adverse events (AEs) and a 3% treatment discontinuation rate due to AEs [2].

Tolerability Safety Profile Adverse Events Clinical Pharmacology

Clinically Validated Efficacy in Uveal Melanoma: Monotherapy Tumor Shrinkage and Eye Preservation

LXS-196 HCl has demonstrated compelling clinical activity in uveal melanoma, a disease with a high unmet need and no approved systemic therapies for a majority of patients. In the Phase 2 IDE196-009 trial, neoadjuvant monotherapy with darovasertib resulted in a >30% tumor shrinkage in 49% of patients and enabled an eye preservation rate of 61% among patients otherwise requiring enucleation [1]. This is a unique and clinically meaningful differentiation from other PKC inhibitors, which have not demonstrated this level of efficacy in this specific patient population.

Clinical Efficacy Phase 2 Trial Tumor Shrinkage Eye Preservation Neoadjuvant

Validated Combination Regimen with Crizotinib Demonstrates Superior Progression-Free Survival

In a registrational Phase 2/3 trial (OptimUM-02) for first-line metastatic uveal melanoma, the combination of darovasertib and crizotinib demonstrated a statistically significant improvement in median progression-free survival (PFS) compared to investigator's choice of therapy [1]. The median PFS was 6.9 months for the darovasertib combination vs. 3.1 months for the control arm, corresponding to a 58% reduction in the risk of progression or death (HR = 0.42, p<0.0001) [1]. The overall response rate was also significantly higher (37.1% vs. 5.8%, p<0.0001) [1]. This validated combination strategy is a key differentiator not established for other PKC inhibitors.

Combination Therapy Progression-Free Survival Phase 2/3 Trial Crizotinib Metastatic Uveal Melanoma

Optimal Research and Procurement Scenarios for LXS-196 HCl Based on Quantitative Differentiation


GNAQ/GNA11-Mutant Uveal Melanoma Preclinical and Translational Research

Given its potent and selective inhibition of multiple PKC isoforms downstream of GNAQ/GNA11 mutations, LXS-196 HCl is the ideal tool compound for investigating the biology of these mutations in cellular and animal models of uveal melanoma [1]. Its validated monotherapy efficacy in neoadjuvant clinical trials (49% of patients achieving >30% tumor shrinkage) provides a robust benchmark for comparing novel therapeutic approaches [2].

Development of PKC-MEK Inhibitor Combination Strategies for Metastatic Disease

The successful Phase 2/3 trial of darovasertib in combination with crizotinib, which doubled median progression-free survival compared to standard of care, provides a powerful rationale for using LXS-196 HCl in preclinical combination studies with other targeted agents, particularly those targeting the MAPK pathway [3]. Researchers can use this compound to explore rational combinations and biomarker strategies based on a clinically validated backbone.

Investigating Neoadjuvant and Organ-Preservation Strategies in Solid Tumors

The Phase 2 clinical data demonstrating significant tumor shrinkage and a 61% eye preservation rate with neoadjuvant darovasertib establishes LXS-196 HCl as a key compound for studying organ preservation and pre-surgical therapy in oncology [2]. This application is directly supported by quantitative clinical evidence and the FDA's Breakthrough Therapy Designation, making it a high-value compound for research into neoadjuvant paradigms [4].

Quote Request

Request a Quote for LXS-196 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.